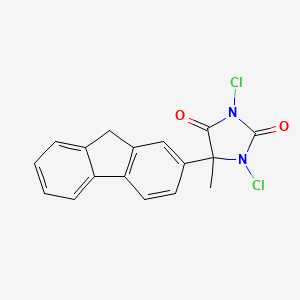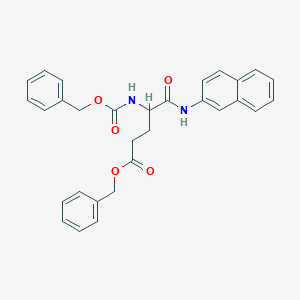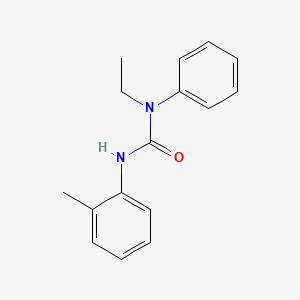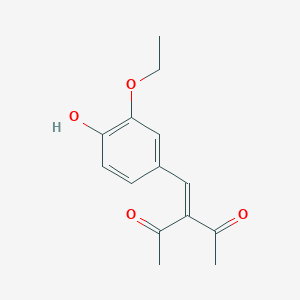
3-(3-Ethoxy-4-hydroxy-benzylidene)-pentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Ethoxy-4-hydroxy-benzylidene)-pentane-2,4-dione is an organic compound that belongs to the class of benzylidene derivatives. This compound is characterized by the presence of an ethoxy group and a hydroxy group attached to a benzylidene moiety, which is further connected to a pentane-2,4-dione structure. The compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxy-4-hydroxy-benzylidene)-pentane-2,4-dione typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and pentane-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which acts as a catalyst. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(3-Ethoxy-4-hydroxy-benzylidene)-pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The benzylidene moiety can be reduced to form a saturated derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-ethoxy-4-oxo-benzylidene)-pentane-2,4-dione.
Reduction: Formation of 3-(3-ethoxy-4-hydroxy-benzyl)-pentane-2,4-dione.
Substitution: Formation of derivatives with various functional groups replacing the ethoxy group.
科学的研究の応用
3-(3-Ethoxy-4-hydroxy-benzylidene)-pentane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3-Ethoxy-4-hydroxy-benzylidene)-pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in various biological processes.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.
Interacting with Cellular Components: Binding to cellular components such as DNA or proteins, leading to changes in their function and activity.
類似化合物との比較
Similar Compounds
- 3-(3-Methoxy-4-hydroxy-benzylidene)-pentane-2,4-dione
- 3-(3-Ethoxy-4-methoxy-benzylidene)-pentane-2,4-dione
- 3-(3-Ethoxy-4-hydroxy-benzylidene)-butane-2,4-dione
Uniqueness
3-(3-Ethoxy-4-hydroxy-benzylidene)-pentane-2,4-dione is unique due to the presence of both ethoxy and hydroxy groups on the benzylidene moiety, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.
特性
CAS番号 |
92252-47-6 |
|---|---|
分子式 |
C14H16O4 |
分子量 |
248.27 g/mol |
IUPAC名 |
3-[(3-ethoxy-4-hydroxyphenyl)methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C14H16O4/c1-4-18-14-8-11(5-6-13(14)17)7-12(9(2)15)10(3)16/h5-8,17H,4H2,1-3H3 |
InChIキー |
MJIRAKVJINGAOF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C=C(C(=O)C)C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


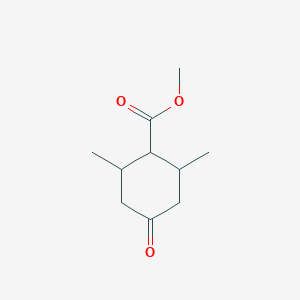
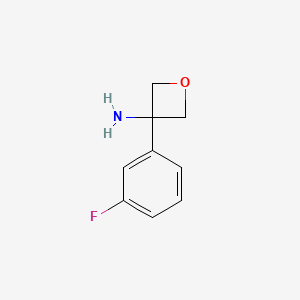
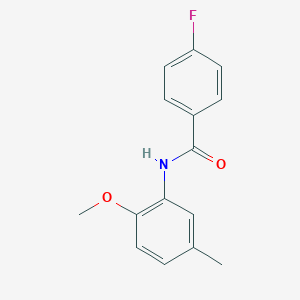

![tricyclo[10.6.0.03,10]octadeca-1(12),2,4,6,8,10,13,15,17-nonaene](/img/structure/B11951180.png)
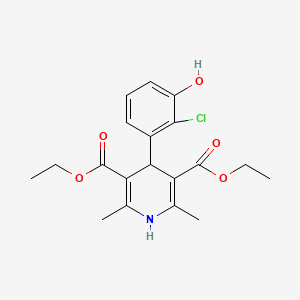
![(3aS,6R,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B11951186.png)
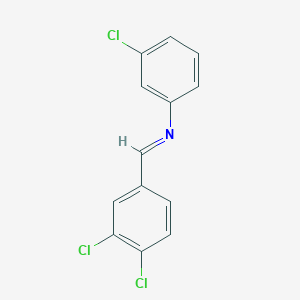
![4-[(4-Fluoroanilino)methyl]phenol](/img/structure/B11951204.png)
![Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]-](/img/structure/B11951207.png)

